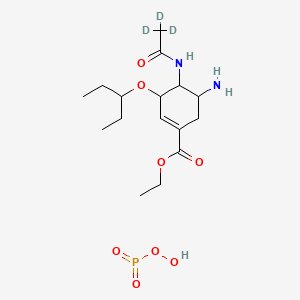
CID 57369370
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 57369370 is a deuterated form of Oseltamivir Phosphate, an antiviral medication commonly known by its trade name, Tamiflu. Oseltamivir Phosphate is used to treat and prevent influenza A and B, which are types of the Orthomyxoviridae virus family . The deuterated form, this compound, contains deuterium atoms, which can enhance the stability and metabolic properties of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir Phosphate typically involves a multi-step process starting from (-)-shikimic acid. A ten-step scheme has been studied, which includes key steps such as acetylation, reduction, and cyclization . The main parameters of the synthesis were determined, and optimal conditions for the preparation of intermediate compounds were selected. The total yield of Oseltamivir Phosphate calculated based on (-)-shikimic acid was 27% .
Industrial Production Methods
Industrial production of Oseltamivir Phosphate involves similar synthetic routes but on a larger scale. The process includes the use of organic solvents and reagents such as methanol, ethanol, acetonitrile, and dichloromethane . The production process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CID 57369370 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, acetyl chloride for acetylation, and sodium borohydride for reduction . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound .
Applications De Recherche Scientifique
CID 57369370 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and metabolic properties of deuterated compounds.
Biology: Used in biological studies to understand the interaction of antiviral drugs with viral proteins.
Medicine: Used in clinical research to evaluate the efficacy and safety of antiviral treatments for influenza.
Industry: Used in the pharmaceutical industry for the development and production of antiviral medications.
Mécanisme D'action
CID 57369370 exerts its antiviral effects by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the influenza virus . This inhibition prevents the virus from budding from the host cell, thereby reducing viral replication and infectivity . The molecular targets involved include the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells .
Comparaison Avec Des Composés Similaires
CID 57369370 can be compared with other antiviral neuraminidase inhibitors such as:
Zanamivir (Relenza): Another neuraminidase inhibitor used to treat influenza.
Laninamivir Octanoate (Inavir): A long-acting neuraminidase inhibitor.
Peramivir (Rapivab): An intravenous neuraminidase inhibitor used for the treatment of influenza.
This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation compared to its non-deuterated counterpart .
Propriétés
Formule moléculaire |
C₁₆H₂₈D₃N₂O₈P |
|---|---|
Poids moléculaire |
413.42 |
Synonymes |
(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester Phosphate; Oseltamir-d3 Phosphate; Ro 64-0796/002-d3; Tamiflu-d3; _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















